Acetamide, N,N'-p-phenylenebis(2,2,2-trichloro-
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Overview
Description
Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) is a chemical compound with the molecular formula C10H6Cl6N2O2. It is characterized by its unique structure, which includes two trichloroacetamide groups connected by a phenylene bridge. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) typically involves the reaction of p-phenylenediamine with trichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) undergoes various chemical reactions, including:
Hydrolysis: The amide bonds can be cleaved under acidic or basic conditions, yielding trichloroacetic acid and p-phenylenediamine.
Nucleophilic Substitution: The trichloroacetyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles, replacing one or more chlorine atoms with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Scientific Research Applications
Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) involves its interaction with molecular targets such as enzymes and proteins. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) can be compared with other similar compounds, such as:
Trichloroacetamide: A simpler compound with similar reactivity but lacking the phenylene bridge.
N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide: A compound with a similar trichloroacetyl group but different functional groups and biological activities.
The unique structure of Acetamide, N,N’-p-phenylenebis(2,2,2-trichloro-) provides distinct reactivity and applications, setting it apart from other related compounds.
Properties
CAS No. |
4257-74-3 |
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Molecular Formula |
C10H6Cl6N2O2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[4-[(2,2,2-trichloroacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H6Cl6N2O2/c11-9(12,13)7(19)17-5-1-2-6(4-3-5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20) |
InChI Key |
GMKLVPIWJUKZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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